molecular formula C18H18N4O2 B509013 N-(2-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-11-4

N-(2-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B509013
CAS No.: 871323-11-4
M. Wt: 322.4g/mol
InChI Key: QEMVHRZTPUCHFR-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is usually catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Amidation: The triazole intermediate is then reacted with an appropriate carboxylic acid derivative to form the carboxamide group. This step often requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and minimize costs. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(2-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Triazole derivatives are known for their biological activity and are often explored for drug development.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)ethanediamide
  • (Z)-5-(4-nitrobenzylidene)-3-N-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one

Uniqueness

N-(2-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the ethoxyphenyl and phenyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Biological Activity

N-(2-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through a multistep process involving the reaction of 4-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole with appropriate carboxamide derivatives. Its structure can be characterized by various spectroscopic methods such as NMR and mass spectrometry. The molecular formula is C18H20N4O2C_{18}H_{20}N_4O_2, indicating the presence of a triazole ring which is crucial for its biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal potential of triazole derivatives, including this compound. In vitro assays have shown that compounds with triazole moieties exhibit significant activity against various fungal strains. For instance, a related compound demonstrated superior antifungal activity compared to standard treatments, suggesting that modifications in the triazole structure can enhance efficacy against fungal infections .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies using different cancer cell lines (e.g., HT-29 and COLO-205) indicated that it possesses cytotoxic effects. The mechanism involves the induction of apoptosis and cell cycle arrest, similar to known chemotherapeutics like Sorafenib . The structure–activity relationship (SAR) studies suggest that specific substitutions on the phenyl rings can significantly influence the anticancer activity .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promising results as an inhibitor of xanthine oxidase and tyrosinase. The IC50 values for these activities indicate a potent interaction with the target enzymes, which is critical for developing treatments for conditions like gout and hyperpigmentation .

Case Studies

Case Study 1: Antifungal Activity

In a comparative study, several triazole derivatives were tested against Candida albicans. Among them, this compound exhibited an IC50 value lower than that of ketoconazole, suggesting its potential as an effective antifungal agent.

Case Study 2: Anticancer Mechanism

A study focused on the effects of this compound on HepG2 liver cancer cells revealed that it induced apoptosis through mitochondrial pathways. Flow cytometry analysis indicated an increase in sub-G1 phase cells post-treatment, confirming its role in triggering programmed cell death .

Research Findings

The following table summarizes key findings related to the biological activities of this compound:

Activity IC50 Value (µM) Reference
Antifungal (C. albicans)< 10
Cytotoxic (HT-29 cells)12.5
Xanthine oxidase inhibition0.70
Tyrosinase inhibition0.219

Properties

IUPAC Name

N-(2-ethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-3-24-16-12-8-7-11-15(16)19-18(23)17-13(2)22(21-20-17)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMVHRZTPUCHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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